2-(Cyclobutylmethyl)pyrrolidine;hydrochloride
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Overview
Description
2-(Cyclobutylmethyl)pyrrolidine;hydrochloride is a chemical compound with the molecular formula C9H17N·HCl It is a hydrochloride salt form of 2-(cyclobutylmethyl)pyrrolidine, which is a derivative of pyrrolidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutylmethyl)pyrrolidine;hydrochloride typically involves the reaction of cyclobutylmethylamine with pyrrolidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion. The resulting product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to ensure consistent product quality. The use of automated equipment and advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclobutylmethyl)pyrrolidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles (e.g., amines, thiols) under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-(Cyclobutylmethyl)pyrrolidine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Cyclobutylmethyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(Cyclobutylmethyl)pyrrolidine;hydrochloride can be compared with other similar compounds, such as:
2-(Cyclohexylmethyl)pyrrolidine;hydrochloride: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.
2-(Cyclopropylmethyl)pyrrolidine;hydrochloride: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
2-(Cyclopentylmethyl)pyrrolidine;hydrochloride: Similar structure but with a cyclopentyl group instead of a cyclobutyl group.
The uniqueness of this compound lies in its specific cyclobutyl group, which imparts distinct chemical and physical properties compared to its analogs.
Biological Activity
2-(Cyclobutylmethyl)pyrrolidine;hydrochloride is a compound with potential applications in various biological and medicinal fields. Understanding its biological activity is crucial for exploring its therapeutic potential, particularly in the context of neurological and psychiatric disorders.
Chemical Structure and Properties
The compound is classified under pyrrolidine derivatives, characterized by a cyclobutylmethyl group attached to the nitrogen atom of the pyrrolidine ring. This structural feature may influence its interaction with biological targets.
Target Receptors
Research indicates that this compound primarily interacts with alpha1-adrenergic receptors (α1-AR) . These receptors are G-protein-coupled receptors involved in various physiological responses, including vasoconstriction and smooth muscle contraction.
Mode of Action
The binding of this compound to α1-AR leads to modulation of receptor activity, affecting downstream signaling pathways associated with smooth muscle contraction and neurotransmitter release. This action suggests potential implications in conditions such as hypertension and anxiety disorders.
Biochemical Pathways
The interaction with α1-AR influences several biochemical pathways, notably those related to oxidative stress and cellular metabolism. The compound's ability to modulate these pathways may contribute to its therapeutic effects.
Pharmacokinetics
The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion (ADME) characteristics that are essential for determining its bioavailability and therapeutic efficacy. Preliminary studies suggest that it has favorable gastrointestinal absorption and can cross the blood-brain barrier (BBB), making it a candidate for neurological applications .
Antineoplastic Activity
Preliminary investigations have shown that derivatives similar to 2-(Cyclobutylmethyl)pyrrolidine exhibit antineoplastic properties by disrupting microtubule assembly through interactions with tubulin proteins. This mechanism is critical for cancer treatment as it may lead to the malsegregation of chromosomes during cell division.
Neuropharmacological Effects
Studies have indicated that this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial in mood regulation. Its structural similarity to known psychoactive substances suggests a potential role in treating depression and anxiety disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into their mechanisms:
- Antidepressant-like Effects : A study demonstrated that pyrrolidine derivatives could enhance synaptic plasticity and promote neurogenesis in animal models, suggesting potential antidepressant effects .
- Anxiolytic Properties : Another investigation found that compounds interacting with α1-AR could reduce anxiety-like behaviors in rodent models, supporting the hypothesis that this compound may have similar effects .
- Cytotoxicity Against Cancer Cells : Research indicated that certain derivatives exhibited selective cytotoxicity against cancer cell lines, highlighting their potential as anticancer agents .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-(cyclobutylmethyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-3-8(4-1)7-9-5-2-6-10-9;/h8-10H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUDMZDVCJODBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC2CCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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